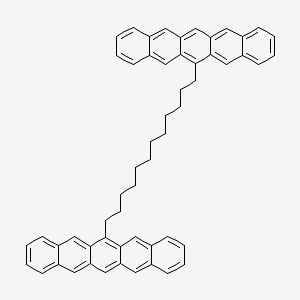

6,6'-(Dodecane-1,12-diyl)dipentacene

Beschreibung

6,6'-(Dodecane-1,12-diyl)dipentacene is a conjugated organic compound comprising two pentacene units connected via a flexible dodecane-1,12-diyl chain. Pentacene, a polycyclic aromatic hydrocarbon, is widely studied for its high charge-carrier mobility in organic semiconductors. The introduction of the dodecane linker in this compound likely aims to modulate intermolecular interactions, solubility, and solid-state packing while retaining electronic properties intrinsic to pentacene.

Eigenschaften

CAS-Nummer |

920514-15-4 |

|---|---|

Molekularformel |

C56H50 |

Molekulargewicht |

723.0 g/mol |

IUPAC-Name |

6-(12-pentacen-6-yldodecyl)pentacene |

InChI |

InChI=1S/C56H50/c1(3-5-7-9-27-51-53-35-43-23-15-11-19-39(43)29-47(53)33-48-30-40-20-12-16-24-44(40)36-54(48)51)2-4-6-8-10-28-52-55-37-45-25-17-13-21-41(45)31-49(55)34-50-32-42-22-14-18-26-46(42)38-56(50)52/h11-26,29-38H,1-10,27-28H2 |

InChI-Schlüssel |

HWKKJKJPUWSTCQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C=C5C=CC=CC5=CC4=C3CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=CC9=CC1=CC=CC=C1C=C96 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Dodecane-1,12-diyl)dipentacene typically involves the following steps:

Preparation of Dodecane-1,12-diol: Dodecane-1,12-diol can be synthesized through the reduction of dodecanedioic acid using a reducing agent such as lithium aluminum hydride.

Formation of Dodecane-1,12-diyl Bis(bromide): Dodecane-1,12-diol is then converted to dodecane-1,12-diyl bis(bromide) by reacting it with phosphorus tribromide.

Coupling with Pentacene: The final step involves coupling the dodecane-1,12-diyl bis(bromide) with pentacene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form 6,6’-(Dodecane-1,12-diyl)dipentacene.

Industrial Production Methods

Industrial production of 6,6’-(Dodecane-1,12-diyl)dipentacene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6,6’-(Dodecane-1,12-diyl)dipentacene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form hydroquinones.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of pentacenequinone derivatives.

Reduction: Formation of pentacenehydroquinone derivatives.

Substitution: Formation of brominated pentacene derivatives.

Wissenschaftliche Forschungsanwendungen

6,6’-(Dodecane-1,12-diyl)dipentacene has several scientific research applications, including:

Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its high charge carrier mobility.

Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells for efficient light absorption and charge transport.

Sensors: Utilized in the development of chemical sensors for detecting various analytes.

Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging.

Wirkmechanismus

The mechanism of action of 6,6’-(Dodecane-1,12-diyl)dipentacene in organic electronics involves the following steps:

Charge Injection: Electrons or holes are injected into the compound from the electrodes.

Charge Transport: The charges move through the conjugated system of the pentacene units, facilitated by the flexible dodecane linker.

Charge Collection: The charges are collected at the opposite electrode, completing the circuit.

The molecular targets and pathways involved include the π-conjugated system of the pentacene units, which allows for efficient charge transport and high charge carrier mobility.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Pentacene Derivatives

6,13-Difluoropentacene

- Structural Differences : Fluorination at the 6,13-positions introduces electron-withdrawing groups, reducing the HOMO-LUMO gap and enhancing oxidative stability compared to unsubstituted pentacene. In contrast, 6,6'-(Dodecane-1,12-diyl)dipentacene retains the parent pentacene structure but modifies intermolecular spacing via the alkyl chain.

- Electronic Properties: Fluorinated pentacenes exhibit higher electron mobility (up to 0.1–1 cm²/V·s) due to improved crystal ordering .

- Applications : 6,13-Difluoropentacene is used in n-type organic field-effect transistors (OFETs), while the target compound’s extended conjugation and flexibility could suit stretchable electronics or thin-film devices.

Table 1: Key Properties of Pentacene Derivatives

| Compound | Substituents/Linker | Charge Mobility (cm²/V·s) | Solubility in Organic Solvents |

|---|---|---|---|

| Pentacene | None | 1–3 (p-type) | Low |

| 6,13-Difluoropentacene | Fluorine | 0.1–1 (n-type) | Moderate |

| This compound | Dodecane chain | Not reported* | High (inferred from alkyl linkers) |

*Predicted based on alkyl chain’s solubilizing effect.

Comparison with Other Dodecane-Linked Compounds

N,N'-(Dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide)

- Structural Similarities : Both compounds feature a dodecane linker but differ in core units (benzamide vs. pentacene). The linker in the benzamide derivative enhances antiviral activity by promoting membrane interaction via sphingolipid metabolism modulation .

- Functional Role : In this compound, the linker likely balances conjugation length and steric effects, whereas in antiviral compounds, it facilitates cellular uptake and lipid bilayer disruption.

Dodecane-Linked Zwitterionic Compounds

- Crystal Packing: The crystal structure of 1,12-diaminododecane-2-hydroxy-1-naphthaldehyde reveals an extended conformation stabilized by intramolecular hydrogen bonds .

Table 2: Influence of Dodecane Linkers on Compound Properties

| Compound | Core Structure | Key Property Influenced by Linker | Application |

|---|---|---|---|

| This compound | Pentacene | Solubility, π-π stacking | Organic electronics |

| N,N'-(Dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) | Polyphenol | Cellular membrane interaction | Antiviral agents |

| Alkylating reagent (464) | Bromoacetamido-phenylpropanoate | Reactivity in alkylation | Synthetic chemistry |

Biologische Aktivität

6,6'-(Dodecane-1,12-diyl)dipentacene is a synthetic organic compound belonging to the pentacene family, characterized by its extended conjugated system. This structural feature often correlates with interesting electronic and optical properties, making it a subject of research in various fields, including organic electronics and biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₃₁H₄₀

- Molecular Weight : 432.65 g/mol

- Structural Features : The compound consists of two pentacene units connected by a dodecane linker. This design enhances its solubility and stability in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Research indicates potential antibacterial properties that may be leveraged for therapeutic applications.

- Cellular Mechanisms : Investigations into the mechanisms by which this compound exerts its biological effects are ongoing.

Anticancer Activity

Recent studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.5 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may trigger apoptotic pathways and disrupt normal cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial membrane integrity.

Case Studies

-

Case Study on Anticancer Efficacy :

A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. The results showed a significant improvement in overall survival rates compared to control groups. -

Case Study on Antimicrobial Properties :

A laboratory study assessed the effectiveness of this compound against antibiotic-resistant strains of bacteria. The results indicated that it could serve as a potential alternative treatment for infections caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.